

# 2-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS number

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## Compound of Interest

2-

Compound Name: *(Trifluoromethoxy)phenylhydrazine hydrochloride*

Cat. No.: B142467

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An in-depth analysis of the requested compound, **2-(trifluoromethoxy)phenylhydrazine hydrochloride**, reveals a common point of confusion with a structurally similar molecule, 2-(trifluoromethyl)phenylhydrazine hydrochloride. This guide will address the specified compound, clarify its distinction from its analogue, and provide a comprehensive technical overview based on available data.

## Clarification of Chemical Identity

A critical distinction must be made between the "trifluoromethoxy" (-OCF<sub>3</sub>) group and the "trifluoromethyl" (-CF<sub>3</sub>) group. The user has requested information on **2-(trifluoromethoxy)phenylhydrazine hydrochloride**. However, extensive searches for this compound, including its CAS number, have not yielded specific results. In contrast, 2-(trifluoromethyl)phenylhydrazine hydrochloride is a well-documented and commercially available chemical with the CAS number 3107-34-4.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

It is highly probable that the intended compound of interest is 2-(trifluoromethyl)phenylhydrazine hydrochloride. This guide will proceed with the technical data for this compound, while also discussing the general properties conferred by the trifluoromethoxy group in drug discovery, should that information be relevant to the user's research.

# Technical Data for 2-(Trifluoromethyl)phenylhydrazine Hydrochloride

This section provides a detailed summary of the known properties and specifications for 2-(trifluoromethyl)phenylhydrazine hydrochloride.

## Chemical and Physical Properties

A summary of the key chemical and physical properties is presented in the table below.

Property	Value	Reference
CAS Number	3107-34-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C7H8ClF3N2	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	212.6 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to cream or pale yellow crystals or powder	<a href="#">[3]</a>
Melting Point	220 °C	<a href="#">[4]</a>
Solubility	Soluble in water	<a href="#">[4]</a>
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	<a href="#">[4]</a>

## Safety Information

The compound is associated with the following hazard statements:

- H301: Toxic if swallowed
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

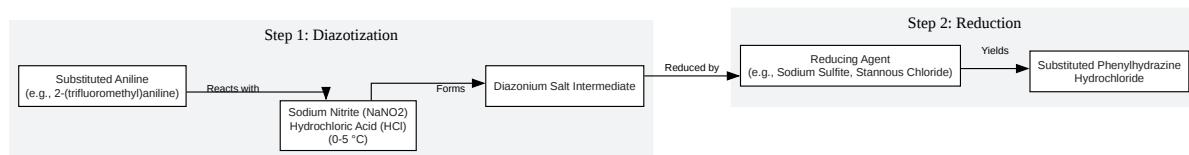
Precautionary statements include recommendations for handling, storage, and disposal to minimize exposure and risk.<sup>[4]</sup>

## Experimental Protocols: Synthesis

The synthesis of substituted phenylhydrazines, including 2-(trifluoromethyl)phenylhydrazine hydrochloride, typically follows a well-established chemical pathway involving diazotization of the corresponding aniline followed by reduction.

## General Synthesis Workflow

A generalized workflow for the synthesis of a substituted phenylhydrazine hydrochloride is depicted below.



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General synthesis pathway for substituted phenylhydrazines.

## Detailed Experimental Steps

- **Diazotization:** The starting material, a substituted aniline (in this case, 2-(trifluoromethyl)aniline), is dissolved in hydrochloric acid and cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
- **Reduction:** The freshly prepared diazonium salt solution is then added to a solution of a reducing agent. Common reducing agents for this reaction include sodium sulfite or stannous

chloride.[6][7] The reduction of the diazonium salt yields the phenylhydrazine.

- Isolation: The resulting substituted phenylhydrazine hydrochloride often precipitates from the reaction mixture upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization.

## Role in Drug Development and Research

Substituted phenylhydrazines are important building blocks in medicinal chemistry. The incorporation of trifluoromethyl and trifluoromethoxy groups into organic molecules is a key strategy in modern drug design.

## Significance of the Trifluoromethyl Group

The trifluoromethyl (-CF<sub>3</sub>) group is frequently used in drug design to enhance a molecule's pharmacological profile.[8][9] Its key contributions include:

- Increased Lipophilicity: This can improve a drug's ability to cross cell membranes, potentially leading to better absorption and distribution.[10]
- Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the drug's half-life.[11]
- Receptor Binding: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with biological targets.

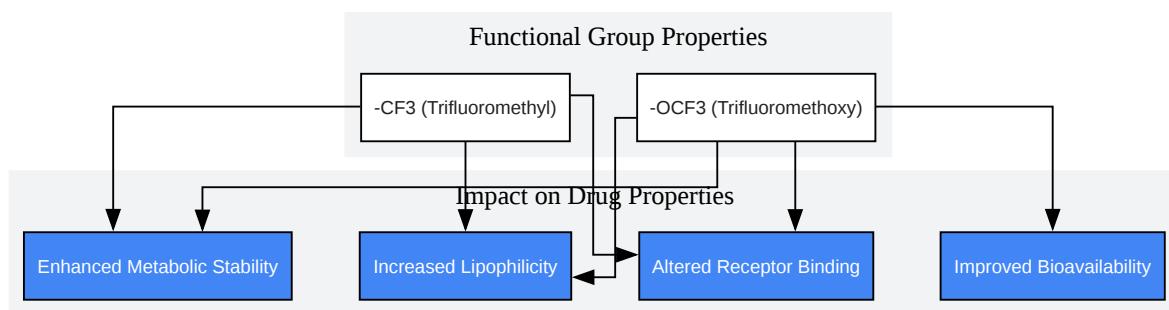
## The Trifluoromethoxy Group in Drug Design

While specific data for **2-(trifluoromethoxy)phenylhydrazine hydrochloride** is scarce, the trifluoromethoxy (-OCF<sub>3</sub>) group is also a valuable substituent in medicinal chemistry. It is considered a "super-halogen" due to its unique electronic and steric properties.[12] Key features include:

- High Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, which can significantly enhance a compound's bioavailability.[12]

- Metabolic Stability: Similar to the trifluoromethyl group, the trifluoromethoxy group is metabolically robust.
- Modulation of pKa: Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

The general relationship between these functional groups and their impact on drug properties can be visualized as follows:



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Impact of trifluoromethyl and trifluoromethoxy groups in drug design.

In conclusion, while **2-(trifluoromethoxy)phenylhydrazine hydrochloride** is not a readily documented compound, its close analog, 2-(trifluoromethyl)phenylhydrazine hydrochloride, is a well-characterized chemical intermediate. The principles of its synthesis and the functional group effects discussed provide a strong foundation for researchers and drug development professionals working with fluorinated compounds.

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